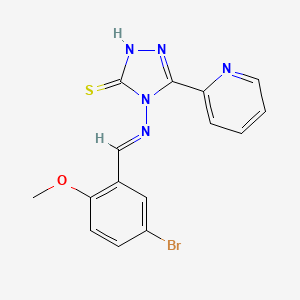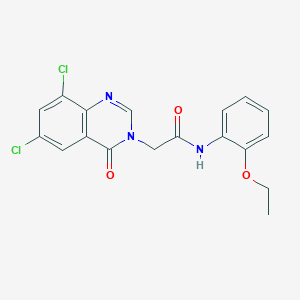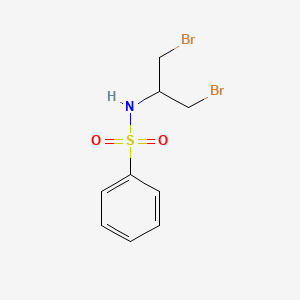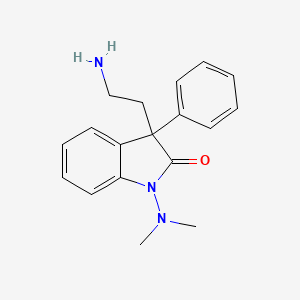
2-Methoxybenzaldehyde N-phenylthiosemicarbazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxybenzaldehyde N-phenylthiosemicarbazone is an organic compound with the molecular formula C15H15N3OS It is a derivative of thiosemicarbazone, a class of compounds known for their diverse biological activities and coordination chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxybenzaldehyde N-phenylthiosemicarbazone typically involves the condensation reaction between 2-methoxybenzaldehyde and N-phenylthiosemicarbazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The product is then purified by recrystallization from ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Methoxybenzaldehyde N-phenylthiosemicarbazone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiosemicarbazone moiety to thiosemicarbazide.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often require catalysts or specific reagents like halogens or acids.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiosemicarbazide derivatives.
Substitution: Various substituted benzaldehyde derivatives depending on the substituent introduced.
Scientific Research Applications
2-Methoxybenzaldehyde N-phenylthiosemicarbazone has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methoxybenzaldehyde N-phenylthiosemicarbazone involves its interaction with various molecular targets. It can form coordination complexes with metal ions, which can then interact with biological molecules such as proteins and DNA. This interaction can inhibit the function of enzymes and disrupt cellular processes, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-4-methoxybenzaldehyde-4-phenylthiosemicarbazone: Similar in structure but with a hydroxyl group instead of a methoxy group.
4-Methoxybenzaldehyde N-phenylthiosemicarbazone: Similar but with the methoxy group in the para position.
2-Chloro-4-methoxybenzaldehyde N-phenylthiosemicarbazone: Similar but with a chloro group in addition to the methoxy group.
Uniqueness
2-Methoxybenzaldehyde N-phenylthiosemicarbazone is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the methoxy group at the ortho position relative to the aldehyde group can affect its ability to form hydrogen bonds and interact with other molecules, making it distinct from its analogs .
Properties
CAS No. |
76767-31-2 |
|---|---|
Molecular Formula |
C15H15N3OS |
Molecular Weight |
285.4 g/mol |
IUPAC Name |
1-[(E)-(2-methoxyphenyl)methylideneamino]-3-phenylthiourea |
InChI |
InChI=1S/C15H15N3OS/c1-19-14-10-6-5-7-12(14)11-16-18-15(20)17-13-8-3-2-4-9-13/h2-11H,1H3,(H2,17,18,20)/b16-11+ |
InChI Key |
WTXWSKXLRPQLCA-LFIBNONCSA-N |
Isomeric SMILES |
COC1=CC=CC=C1/C=N/NC(=S)NC2=CC=CC=C2 |
Canonical SMILES |
COC1=CC=CC=C1C=NNC(=S)NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[(E)-(4-methoxyphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12003997.png)

![4-{[(E)-(3-bromo-4-methoxyphenyl)methylidene]amino}-5-(2,4-dichlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12004034.png)

![1-(4-bromophenyl)-2-({5-[(4-methoxyphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)ethanone](/img/structure/B12004043.png)

![5-(4-tert-butylphenyl)-4-{[(E)-(2-methoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12004056.png)

![5-(4-chlorophenyl)-4-{[(E,2E)-2-methyl-3-phenyl-2-propenylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12004062.png)
![N'-[(E)-biphenyl-4-ylmethylidene]-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12004073.png)



